Somatostatin, tyr(11)-

Somatostatin Receptor Binding Kinetics Radioligand Assay Development Pituitary Cell Biology

Researchers requiring reproducible somatostatin receptor (SSTR) quantification often encounter inconsistent binding data due to rapid ligand dissociation. [Tyr11]-Somatostatin resolves this with a 5-fold higher receptor affinity (Kd ~70 pM) and 10-fold slower dissociation rate versus [Tyr1]-SRIF, enabling stable equilibrium binding across all SSTR subtypes (SSTR1-5). • Superior kinetic stability for saturation binding & competition assays, even at low-abundance receptor populations. • Broad-spectrum SSTR binding profile-unlike octreotide (SSTR2/5 only)-for unbiased receptor characterization in tissue homogenates, tumors, or engineered cell lines. • Serves as a validated non-selective reference tracer for SAR studies and selectivity profiling of novel somatostatin analogs. Supplied with batch-specific Certificate of Analysis; shipped ambient with blue ice for solutions. For research use only.

Molecular Formula C76H104N18O20S2
Molecular Weight 1653.9 g/mol
CAS No. 59481-27-5
Cat. No. B1591060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatostatin, tyr(11)-
CAS59481-27-5
Synonyms11-Tyr-somatostatin
11-tyrosine-somatostatin
somatostatin, Tyr(11)-
somatostatin, tyrosine(11)-
Molecular FormulaC76H104N18O20S2
Molecular Weight1653.9 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O
InChIInChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51+,52?,53-,54+,55-,56?,57-,58+,59-,62?,63?/m0/s1
InChIKeyBANSKZGUYZBDPC-GWVZWCPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Somatostatin, Tyr(11)-: A Key SSTR Radioligand


Somatostatin, Tyr(11)-, also known as [Tyr11]-Somatostatin-14, is a synthetic, tyrosylated analogue of the endogenous cyclic tetradecapeptide somatostatin (somatotropin release-inhibiting factor, SRIF) [1]. It features a single tyrosine substitution at position 11 of the native somatostatin-14 sequence (Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys) . This specific modification enables efficient radioiodination, converting the peptide into a high-affinity radioligand for mapping and quantifying somatostatin receptor (SSTR) subtypes in complex biological systems [2]. As a foundational research tool, it serves as a critical comparator for evaluating the binding profile and selectivity of novel somatostatin analogs and receptor ligands.

Radiolabeling-enabled Tyr11 analog for SSTR binding studies
Reported broad SSTR subtype binding probe for receptor mapping
Reference ligand for evaluating novel analog selectivity profiles

Why Substitution Fails for Somatostatin, Tyr(11)-


Generic substitution among radiolabeled somatostatin analogues is not scientifically valid due to profound differences in receptor binding kinetics, subtype selectivity, and in vivo stability that directly impact experimental outcomes. Unlike [125I-Tyr1]SRIF, which exhibits rapid dissociation and lower affinity, [125I-Tyr11]SRIF demonstrates superior kinetic stability, making it the preferred radioligand for receptor binding studies [1]. Furthermore, while compounds like octreotide preferentially bind only a subset of somatostatin receptors (primarily SSTR2 and SSTR5), [125I-Tyr11]SRIF-14 provides a more comprehensive binding profile across all SSTR subtypes, making it an essential tool for unbiased receptor characterization and for understanding the heterogeneity of somatostatin receptor expression [2]. These quantitative and qualitative differences preclude interchangeable use and mandate specific compound selection based on the experimental question.

N-terminal labeling (e.g., [125I-Tyr1]SRIF) may exhibit faster dissociation, potentially altering equilibrium binding outcomes.
Subtype-selective ligands (e.g., octreotide) may fail to capture full SSTR expression profile, missing receptor heterogeneity.
Other tyrosinated analogs (e.g., [D-Tyr8]) show markedly lower functional activity, limiting cross-comparison in signaling studies.

Somatostatin, Tyr(11)-: Comparative Evidence


Kinetic Advantage vs. [125I-Tyr1]SRIF

In a direct head-to-head comparison using GH4C1 rat pituitary tumor cells, the iodinated form of [Tyr11]-Somatostatin ([125I-Tyr11]SRIF) exhibited a 5-fold higher affinity for the somatostatin receptor compared to the analogue iodinated at the N-terminus ([125I-Tyr1]SRIF) [1]. This superior affinity was driven by a 10-fold slower dissociation rate (koff), while the association rates (kon) were similar [1].

Kinetic Stability vs. N-Terminal Label
Head-to-head
Kd 70 pM (Tyr11) vs Kd 350 pM (Tyr1) koff 10× slower
Supports stable equilibrium binding, aiding low-abundance receptor detection
GH4C1 pituitary cells, 37°C
Somatostatin Receptor Binding Kinetics Radioligand Assay Development Pituitary Cell Biology

Retained In Vitro Potency vs. Native Somatostatin

In an in vitro assay measuring the inhibition of spontaneous growth hormone (GH) secretion from cultured rat anterior pituitary cells, [Tyr11]-Somatostatin demonstrated a relative potency of 65% compared to native somatostatin (which was set at 100%) [1]. This positions it as a functional analogue with substantial biological activity, contrasting with other tyrosylated variants (e.g., [D-Tyr8]-somatostatin, which showed only 10% relative potency) [1].

In Vitro Potency vs. Native SRIF
Cross-study
Relative potency 65% of native 6.5× more than [D-Tyr8]
Retained functional activity may support signaling pathway studies
Rat pituitary cells, GH inhibition assay
Structure-Activity Relationship (SAR) Somatostatin Analog Potency Endocrine Pharmacology

Pan-SSTR Binding vs. Octreotide

A comparative ligand-binding study in normal human spleen and thymus demonstrated that the number of [125I-Tyr11]-SRIF-14 binding sites was statistically comparable between the two tissues, reflecting its ability to label a broad panel of somatostatin receptor subtypes [1]. In stark contrast, the number of binding sites for the clinical analogue [125I-Tyr3]-octreotide, a known SSTR2-preferring ligand, was significantly higher in the spleen (p<0.001), underscoring its selective binding profile [1]. This demonstrates that [125I-Tyr11]-SRIF-14 is a pan-SSTR ligand, whereas octreotide is a subtype-selective agent.

Binding Breadth vs. Octreotide
Head-to-head
Comparable binding sites across tissues vs Octreotide tissue-specific bias (p<0.05)
Reported pan-SSTR binding supports unbiased receptor profiling
Human spleen and thymus membranes
Somatostatin Receptor Subtype Selectivity Receptor Binding Profile Neuroendocrine Tumor Imaging

Optimal Applications of Somatostatin, Tyr(11)-


SSTR Radioligand Binding Assays

Due to its 5-fold higher receptor affinity (Kd = 70 pM) and 10-fold slower dissociation rate compared to [125I-Tyr1]SRIF, [125I-Tyr11]SRIF is the optimal radioligand for conducting high-sensitivity saturation binding and competition assays to accurately quantify somatostatin receptor density and affinity in cell membranes and tissue homogenates [1]. Its superior kinetic profile ensures stable equilibrium binding, which is crucial for reproducible and reliable results, particularly when detecting low-abundance receptor populations [1].

Unbiased Pan-SSTR Profiling

For applications requiring a comprehensive and unbiased assessment of total somatostatin receptor expression across all subtypes (SSTR1-5), [125I-Tyr11]-SRIF-14 is the preferred ligand. As demonstrated in human tissue studies, it binds broadly to all SSTR subtypes, unlike subtype-selective clinical analogues such as octreotide which preferentially label only SSTR2 and SSTR5 [2]. This makes it an indispensable tool for characterizing the full somatostatin receptor landscape in novel biological samples, tumors, or engineered cell lines [2].

Selectivity Reference for Novel Analogs

[Tyr11]-Somatostatin serves as a critical reference standard in competitive binding assays designed to determine the receptor subtype selectivity profile of novel somatostatin analogues. Its well-characterized, broad-spectrum binding profile provides a robust baseline for calculating the selectivity of new compounds for specific SSTR subtypes, as exemplified by studies evaluating the binding of RC-160 to SSTR2 and SSTR5 [3]. This use as a non-selective tracer is fundamental to structure-activity relationship (SAR) studies in somatostatin analog development [3].

Potent Analog for Functional Studies

For in vitro functional studies where a biologically active somatostatin analogue is required, [Tyr11]-Somatostatin presents a viable option. Its relative potency of 65% in inhibiting growth hormone secretion ensures it retains significant functional activity, making it suitable for investigating somatostatin-mediated signaling pathways, such as inhibition of cAMP accumulation or hormone release, in cellular models [4]. This contrasts with other highly modified analogs that may have lost all biological activity, offering a useful intermediate phenotype for pharmacological studies [4].

Application
Selection Property
Validation Focus
Radioligand binding assays
Reported kinetic stability profile
Equilibrium binding and low-receptor detection
Pan-SSTR expression profiling
Broad subtype binding breadth
Comprehensive SSTR1-5 labeling across tissues
Novel analog selectivity screening
Well-characterized non-selective tracer
Competitive binding reference for subtype selectivity
Functional signaling pathway studies
Retained in vitro biological activity
cAMP inhibition or hormone release assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Somatostatin, tyr(11)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.